molecular formula C17H16ClN3O2S B2456854 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-72-9

4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile

Cat. No.: B2456854
CAS No.: 478046-72-9
M. Wt: 361.84
InChI Key: MSTHKFJVXOKZPE-UHFFFAOYSA-N
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Description

4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is a chemical compound with the molecular formula C17H15ClN2O2S. It is known for its unique structure, which includes a piperazine ring substituted with a chlorophenylsulfonyl group and a benzenecarbonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}quinoline
  • **4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}pyridine
  • **4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzamide

Uniqueness

4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a chlorophenylsulfonyl group and a benzenecarbonitrile moiety sets it apart from other similar compounds, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c18-15-3-7-17(8-4-15)24(22,23)21-11-9-20(10-12-21)16-5-1-14(13-19)2-6-16/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTHKFJVXOKZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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